molecular formula C11H13ClO2 B6256870 2-tert-butyl-5-chlorobenzoic acid CAS No. 14034-94-7

2-tert-butyl-5-chlorobenzoic acid

Cat. No.: B6256870
CAS No.: 14034-94-7
M. Wt: 212.67 g/mol
InChI Key: BKFXRRXYTJGELY-UHFFFAOYSA-N
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Description

2-tert-butyl-5-chlorobenzoic acid is an organic compound with the molecular formula C11H13ClO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-chlorobenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 5-chlorobenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-5-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive intermediate.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea can be used under basic conditions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with various functional groups.

    Oxidation and Reduction: Products include alcohols or aldehydes derived from the carboxylic acid group.

    Coupling Reactions:

Scientific Research Applications

2-tert-butyl-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-chlorobenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butylbenzoic acid
  • 5-chlorobenzoic acid
  • 2-tert-butyl-4-chlorobenzoic acid

Uniqueness

2-tert-butyl-5-chlorobenzoic acid is unique due to the specific positioning of the tert-butyl and chlorine substituents on the benzene ring

Properties

CAS No.

14034-94-7

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-tert-butyl-5-chlorobenzoic acid

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)9-5-4-7(12)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

BKFXRRXYTJGELY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Cl)C(=O)O

Purity

95

Origin of Product

United States

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